molecular formula C20H21FN2O2S B2564570 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851807-15-3

2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2564570
CAS No.: 851807-15-3
M. Wt: 372.46
InChI Key: URETVUBBICXTTO-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a heterocyclic molecule featuring a 4,5-dihydroimidazole core substituted with a 2-fluorophenylmethylsulfanyl group at position 2 and a 4-ethoxyphenyl ethanone moiety at position 1. This structure combines a sulfur-containing linker (sulfanyl group) with aromatic and electron-donating substituents (ethoxy group), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-2-25-17-9-7-15(8-10-17)13-19(24)23-12-11-22-20(23)26-14-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URETVUBBICXTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one represents a novel structure with potential biological activity. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for the compound is C19H22FN2OSC_{19}H_{22}FN_2OS. It features an imidazole ring, which is known for its diverse biological activities. The presence of an ethoxy group and a fluorophenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds containing imidazole rings often exhibit significant pharmacological activities. The specific compound has been evaluated for various biological activities, including:

  • Antihypertensive Effects : Similar imidazole derivatives have shown affinity for imidazoline binding sites (IBS) and adrenergic receptors, suggesting potential use in managing hypertension. For instance, related compounds have demonstrated significant effects on mean arterial blood pressure (MAP) in spontaneously hypertensive rats, with high affinities for IBS and alpha(2) adrenergic receptors .
  • Antimicrobial Activity : Imidazole-based compounds are frequently studied for their antibacterial properties. Derivatives of imidazole have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may possess similar antimicrobial properties.

The mechanisms of action for compounds with similar structures often involve modulation of receptor activity:

  • PPAR Agonism : Some related compounds have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These receptors are crucial in regulating lipid metabolism and glucose homeostasis . The specific compound's activity at these receptors could imply a role in metabolic disorders.

Data Summary Table

Biological ActivityRelated FindingsReferences
Antihypertensive EffectsHigh affinity for IBS and alpha(2) adrenergic receptors
Antimicrobial ActivityBroad-spectrum activity against Gram-positive/negative bacteria
PPAR AgonismPotent agonist profile for PPARα, PPARγ, PPARδ

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exhibit promising anticancer properties. For instance, compounds containing imidazole and thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth effectively, with some showing better activity than established chemotherapeutics like methotrexate .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can interact favorably with proteins involved in cancer proliferation pathways, indicating its potential as a lead compound in drug development .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in treating specific types of cancer:

  • A study on thiazole and imidazole derivatives showed that these compounds exhibited significant antitumor activity against HepG2 liver cancer cells, with some derivatives achieving selectivity indices much higher than conventional treatments .
  • Another research effort focused on hybrid molecules combining sulfonamide and imidazole structures demonstrated enhanced anticancer activity through improved solubility and bioavailability compared to traditional agents .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent positions, halogen atoms, and sulfur oxidation states. Key comparisons are summarized below:

Table 1: Substituent and Structural Differences
Compound Name R1 (Imidazole Position 2) R2 (Ethanone Position 1) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-fluorophenylmethylsulfanyl 4-ethoxyphenyl C19H19FN2O2S 366.43 Ethoxy group; 2-fluorophenyl sulfanyl
(4-Ethoxyphenyl)[2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone 4-fluorophenylmethylsulfanyl 4-ethoxyphenyl C19H19FN2O2S 366.43 Positional isomer (4-F vs. 2-F)
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone methylsulfanyl 4-chlorophenyl C14H15ClN2OS 294.80 Chlorine substituent; smaller R1
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone 3-fluorophenylmethylsulfanyl 4-methoxyphenyl C19H19FN2O2S 366.43 Methoxy vs. ethoxy; 3-F vs. 2-F
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-fluorophenylmethylsulfanyl 4-fluorophenylsulfonyl C16H14F2N2O2S2 384.42 Sulfonyl group; dual fluorine atoms

Key Observations :

  • Halogen Position: The position of fluorine on the benzyl group (2-, 3-, or 4-) affects steric and electronic properties.
  • Sulfur Oxidation State : Sulfanyl (-S-) groups (target compound) are less electron-withdrawing than sulfonyl (-SO2-) groups (), which may alter metabolic stability or receptor binding .
  • Aromatic Substituents : Ethoxy (target) vs. methoxy () groups influence lipophilicity (logP) and hydrogen-bonding capacity, with ethoxy increasing hydrophobicity.

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